2-Cyclobutyl-2-hydroxyacetonitrile
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Overview
Description
2-Cyclobutyl-2-hydroxyacetonitrile: is an organic compound with the molecular formula C6H9NO It is characterized by a cyclobutyl group attached to a hydroxyacetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobutyl-2-hydroxyacetonitrile can be achieved through several methods. One common approach involves the reaction of cyclobutanone with hydroxylamine hydrochloride to form cyclobutanone oxime, which is then dehydrated to yield the desired nitrile compound. The reaction conditions typically involve the use of a dehydrating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Cyclobutyl-2-hydroxyacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the nitrile group can yield primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Primary amines
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
2-Cyclobutyl-2-hydroxyacetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Cyclobutyl-2-hydroxyacetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various chemical reactions, participating in the formation of new chemical bonds. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Cyclobutanone: A ketone with a similar cyclobutyl structure.
Cyclobutylamine: An amine derivative of cyclobutane.
Cyclobutanol: An alcohol with a cyclobutyl group.
Uniqueness
2-Cyclobutyl-2-hydroxyacetonitrile is unique due to the presence of both a nitrile and a hydroxy group attached to a cyclobutyl ring
Properties
Molecular Formula |
C6H9NO |
---|---|
Molecular Weight |
111.14 g/mol |
IUPAC Name |
2-cyclobutyl-2-hydroxyacetonitrile |
InChI |
InChI=1S/C6H9NO/c7-4-6(8)5-2-1-3-5/h5-6,8H,1-3H2 |
InChI Key |
QHCOOFPIRFUGCB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(C#N)O |
Origin of Product |
United States |
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